Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)-
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Overview
Description
Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- is a chemical compound with the molecular formula C10H10Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring, as well as a propenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: Compared to these similar compounds, Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- is unique due to the presence of the propenyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
63887-31-0 |
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Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h2,4-5H,1,3,13H2,(H,14,15) |
InChI Key |
AAOSJWNCVPYQFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
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